molecular formula C16H22N2O2 B597072 tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate CAS No. 1255574-67-4

tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B597072
CAS No.: 1255574-67-4
M. Wt: 274.364
InChI Key: WOICJXSOFFVKPZ-UHFFFAOYSA-N
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Description

tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif where an indoline and a pyrrolidine ring are connected through a single spiro carbon atom. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Mechanism of Action

Target of Action

Tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate is a type of spirooxindole, which are known to have significant bioactivity against cancer cells, microbes, and various diseases . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

Mode of Action

Spirooxindoles, in general, are known to interact with their targets, leading to changes at the molecular level .

Biochemical Pathways

Spirooxindoles, including Tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate, are known to affect various biochemical pathways. For instance, some spirooxindoles show microtubule assembly inhibition, and others dampen the operation of muscarinic serotonin receptors . These affected pathways can lead to a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Result of Action

Spirooxindoles, in general, are known to inhibit cell proliferation and induce apoptosis in cancer cells, leading to complete tumor growth regression without affecting activities of normal cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate. For instance, the use of water as the sole solvent in the synthesis of certain spirooxindoles has been found to remarkably improve the reaction efficiency and chemoselectivity . This suggests that the action of Tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate could also be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate typically involves spirocyclization reactions. One common method is the reaction of indoline derivatives with pyrrolidine precursors under specific conditions that promote the formation of the spirocyclic structure. For example, the reaction can be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic amines or hydrocarbons .

Scientific Research Applications

tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Spiroindoline derivatives: These compounds share the spirocyclic indoline structure and exhibit similar biological activities.

    Spirooxindoles: These compounds have an oxindole moiety instead of an indoline and are known for their pharmacological properties.

Uniqueness

tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate is unique due to its specific combination of an indoline and pyrrolidine ring, which imparts distinct chemical and biological properties. Its tert-butyl group also enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Properties

IUPAC Name

tert-butyl spiro[1,3-dihydroindole-2,3'-pyrrolidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-9-8-16(11-18)10-12-6-4-5-7-13(12)17-16/h4-7,17H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOICJXSOFFVKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682163
Record name tert-Butyl 1,3-dihydro-1'H-spiro[indole-2,3'-pyrrolidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-67-4
Record name Spiro[2H-indole-2,3′-pyrrolidine]-1′-carboxylic acid, 1,3-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,3-dihydro-1'H-spiro[indole-2,3'-pyrrolidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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